Celangulin II
Overview
Description
Celangulin II is a sesquiterpene polyol ester isolated from the plant Celastrus angulatus. This compound is part of a group of natural insecticides known for their potent insecticidal activities. This compound, along with its analogs, has been extensively studied for its potential use in pest control due to its effectiveness against various insect species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Celangulin II involves multiple steps, starting from the extraction of the raw material from Celastrus angulatus. The process includes the isolation of the sesquiterpene core followed by esterification reactions to introduce the polyol ester functionalities. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the plant material, followed by purification processes such as chromatography. Advances in synthetic biology have also enabled the development of biosynthetic pathways for the production of this compound, providing a more sustainable and scalable method .
Chemical Reactions Analysis
Types of Reactions: Celangulin II undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the ester functionalities.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
Celangulin II has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying sesquiterpene polyol esters and their chemical properties.
Biology: this compound is used to investigate the mechanisms of insecticidal activity and resistance in pests.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on human cells.
Industry: It is utilized in the development of eco-friendly pesticides and pest control agents.
Mechanism of Action
Celangulin II exerts its insecticidal effects by targeting specific proteins in insects. One of the primary targets is the H subunit of V-ATPase, an enzyme crucial for maintaining ion gradients across cell membranes. By inhibiting this enzyme, this compound disrupts cellular homeostasis, leading to the death of the insect . Additionally, it affects the Na+/K±ATPase activity, further contributing to its insecticidal properties .
Comparison with Similar Compounds
Celangulin II is part of a family of sesquiterpene polyol esters, including Celangulin III and Celangulin IV. These compounds share similar structures but differ in their ester functionalities and specific biological activities.
Properties
IUPAC Name |
[(1S,2S,4S,5R,6S,7R,8R,9R,12R)-4,5,12-triacetyloxy-7-(furan-3-carbonyloxy)-2-hydroxy-2,10,10-trimethyl-6-(2-methylpropanoyloxymethyl)-11-oxatricyclo[7.2.1.01,6]dodecan-8-yl] furan-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42O16/c1-17(2)29(39)45-16-34-26(47-19(4)37)23(46-18(3)36)13-33(8,42)35(34)27(48-20(5)38)24(32(6,7)51-35)25(49-30(40)21-9-11-43-14-21)28(34)50-31(41)22-10-12-44-15-22/h9-12,14-15,17,23-28,42H,13,16H2,1-8H3/t23-,24+,25+,26-,27+,28-,33-,34-,35-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXXLLLVOJEZCC-DUHPUZQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H]([C@H]([C@@H]2OC(=O)C4=COC=C4)OC(=O)C5=COC=C5)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42O16 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932299 | |
Record name | 6,7,10-Tris(acetyloxy)-9-hydroxy-2,2,9-trimethyl-5a-{[(2-methylpropanoyl)oxy]methyl}octahydro-2H-3,9a-methano-1-benzoxepine-4,5-diyl difuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
718.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144379-41-9 | |
Record name | Celangulin II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144379419 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7,10-Tris(acetyloxy)-9-hydroxy-2,2,9-trimethyl-5a-{[(2-methylpropanoyl)oxy]methyl}octahydro-2H-3,9a-methano-1-benzoxepine-4,5-diyl difuran-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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